1-(3-Methoxybenzyl)-4-(pyridin-2-ylmethyl)piperazine
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Overview
Description
1-(3-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxybenzyl group and a pyridylmethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE typically involves the reaction of 3-methoxybenzyl chloride with 1-(2-pyridylmethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridylmethyl group can be reduced to a piperidylmethyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3-HYDROXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE.
Reduction: Formation of 1-(3-METHOXYBENZYL)-4-(2-PIPERIDYLMETHYL)PIPERAZINE.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl and pyridylmethyl groups contribute to the compound’s binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-METHOXYBENZYL)-4-(2-PIPERIDYLMETHYL)PIPERAZINE: A reduced derivative with similar structural features.
1-(3-HYDROXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE: An oxidized derivative with a hydroxyl group instead of a methoxy group.
1-(3-CHLOROBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE: A substituted derivative with a chlorine atom instead of a methoxy group.
Uniqueness
1-(3-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE is unique due to the presence of both methoxybenzyl and pyridylmethyl groups, which confer specific chemical and biological properties. These groups influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H23N3O |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C18H23N3O/c1-22-18-7-4-5-16(13-18)14-20-9-11-21(12-10-20)15-17-6-2-3-8-19-17/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
BZYAWSNNQVUNLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=N3 |
Origin of Product |
United States |
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